REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.II.[Mg].[C:12]([C:14]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=1)#N.S(=O)(=O)(O)[OH:22].[OH-].[Na+]>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:12]([C:14]2[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][N:15]=2)=[O:22])=[CH:3][CH:4]=1 |f:5.6|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
12.34 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at the reflux temperature of the solvent for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is heated at the reflux temperature of the solvent for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for 18 h at room temperature
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The neutralized mixture is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(=O)C1=NC=CC=C1O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |